Predicted pKa Shift: 3-Chloro-4-(4-isopropylphenoxy)aniline vs. Non-Chlorinated 4-(4-Isopropylphenoxy)aniline
The target compound displays a predicted pKa of 3.79±0.10, compared to approximately 4.85 for the non-chlorinated analog 4-(4-isopropylphenoxy)aniline . The ~1.06 log unit difference corresponds to a ~11.5-fold lower basicity, indicating that the 3-chloro substituent exerts a significant electron-withdrawing effect on the aniline nitrogen. At physiological pH 7.4, the target compound is more extensively deprotonated, which alters its hydrogen-bond donor/acceptor capacity and membrane permeability relative to the non-halogenated variant.
| Evidence Dimension | Basicity (pKa of aniline nitrogen) |
|---|---|
| Target Compound Data | pKa = 3.79 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-(4-Isopropylphenoxy)aniline, pKa ≈ 4.85 |
| Quantified Difference | ΔpKa ≈ -1.06 (approximately 11.5-fold lower basicity) |
| Conditions | Predicted values from ACD/Labs or analogous computational method, as reported by ChemicalBook and vendor databases. |
Why This Matters
A pKa difference of more than one unit translates into a significant shift in ionization state at physiological pH, directly impacting solubility, passive membrane permeability, and protein binding—parameters critical for selecting the correct analog in medicinal chemistry and chemical biology studies.
